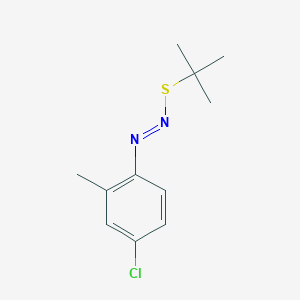
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 2,4,6-trimethylphenoxy groups and a chlorine atom attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine typically involves the nucleophilic substitution reaction of cyanuric chloride with 2,4,6-trimethylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the phenoxy groups. The reaction is usually conducted in an organic solvent like acetone or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding phenols and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Various derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the phenoxy groups.
Hydrolysis Products: Corresponding phenols and triazine derivatives.
Scientific Research Applications
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. The compound can also interact with biological molecules, such as enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.
2,4,6-Tris(2,4,6-trimethylphenoxy)-1,3,5-triazine: A compound with three phenoxy groups instead of two.
Uniqueness
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is unique due to the presence of two 2,4,6-trimethylphenoxy groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
32998-18-8 |
|---|---|
Molecular Formula |
C21H22ClN3O2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H22ClN3O2/c1-11-7-13(3)17(14(4)8-11)26-20-23-19(22)24-21(25-20)27-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
JGSOTAGDLQGIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)Cl)OC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)




![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
